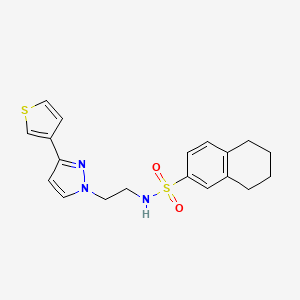

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered interest in various fields of research due to its unique structural features and potential applications. This compound integrates several functional groups, which contribute to its reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)20-9-11-22-10-7-19(21-22)17-8-12-25-14-17/h5-8,10,12-14,20H,1-4,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGVAJHLCOCGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step procedures. One common route begins with the formation of the thiophene-3-yl-1H-pyrazole moiety, which can be synthesized through cyclization reactions involving suitable precursors. Subsequently, the ethyl chain is introduced via alkylation reactions. The final step involves the sulfonamidation of the tetrahydronaphthalene core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound necessitates optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. The industrial process must also incorporate rigorous purification steps, such as crystallization or chromatography, to meet the stringent quality standards required for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: : The thiophene and pyrazole rings can be susceptible to oxidative conditions, forming sulfoxides and other oxidative derivatives.

Reduction: : Selective reduction of the sulfonamide group can lead to corresponding amines, which may further undergo various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), acetonitrile (MeCN).

Major Products

The major products from these reactions often involve modifications to the thiophene, pyrazole, and sulfonamide groups, resulting in derivatives that can be further utilized in various applications.

Scientific Research Applications

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications:

1. Chemistry:

- Building Block: Utilized as a precursor for synthesizing more complex molecules in medicinal chemistry.

- Reactivity Studies: Investigated for its reactivity patterns in organic synthesis.

2. Biology:

- Biological Probes: Acts as a probe for studying enzyme interactions and biological pathways due to its structural properties.

- Mechanistic Studies: Used to elucidate the mechanisms of action of various biological processes.

3. Medicine:

- Therapeutic Potential: Explored for its anti-inflammatory and anticancer properties. The sulfonamide group is particularly significant for its interaction with biological targets.

- Drug Discovery: Investigated as a potential candidate for new drug formulations targeting specific diseases.

4. Industry:

- Material Science: Employed in the development of advanced materials such as polymers and catalysts that benefit from its stability and reactivity.

- Chemical Manufacturing: Utilized in the synthesis of industrial chemicals due to its unique properties.

Antimicrobial Activity

A study demonstrated that compounds similar to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of bacterial dihydropteroate synthase, disrupting folate synthesis pathways.

Anticancer Research

In vitro studies have indicated that derivatives containing thiophene and pyrazole structures can inhibit the growth of various cancer cell lines. These compounds induce apoptosis through mechanisms involving mitochondrial pathways and cell cycle arrest.

Mechanism of Action

The mechanism by which N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves binding to specific molecular targets within cells. It may inhibit or activate enzymatic pathways, modulate receptor activity, and interact with nucleic acids. The sulfonamide group is crucial for its interaction with proteins and other biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

N-(2-(1H-pyrazol-3-yl)ethyl)-naphthalene-2-sulfonamide

N-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-tetrahydronaphthalene-2-sulfonamide

N-(2-(1H-indol-3-yl)ethyl)-naphthalene-2-sulfonamide

Uniqueness

What sets N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is the presence of the thiophene-3-yl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired.

Hopefully, this gives you a thorough understanding of this fascinating compound. If there's anything more specific you want to delve into, let me know!

Biological Activity

The compound N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects supported by various studies.

1. Structure and Synthesis

The compound is characterized by a unique structure that combines a thiophene ring with a pyrazole moiety and a tetrahydronaphthalene sulfonamide framework. The synthesis typically involves multi-step reactions that can include cyclization and coupling processes to achieve the desired molecular architecture.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound of interest. For instance:

- In vitro Studies : A series of pyrazole derivatives have been evaluated against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and K562 (leukemia). One study reported that certain pyrazole derivatives exhibited IC50 values as low as 0.15 µM against MCF7 cells, indicating potent antiproliferative effects .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts the microtubule dynamics essential for cell division. Compounds similar to this compound have been shown to bind to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

3. Antimicrobial Activity

The antimicrobial properties of thiophene-pyrazole derivatives have also been explored:

- Broad-Spectrum Activity : Compounds with similar structures have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 µg/mL, showcasing their potential as effective antimicrobial agents .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which is crucial for bacterial survival and resistance .

4. Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, pyrazole derivatives exhibit a range of other biological activities:

- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS), contributing to their anti-inflammatory properties .

- Antioxidant Activity : The antioxidant capacity of thiophene-pyrazole hybrids has been evaluated using DPPH radical scavenging assays, with several compounds showing significant activity in this regard .

5. Case Studies

A few notable case studies involving similar compounds include:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Wang et al. | Pyrazolo-naphthalene analogs | Anticancer (MCF7) | 2.78 µM |

| Prabhudeva et al. | Thiophene-pyrazole hybrids | Antimicrobial | 12.5 - 25 µg/mL |

| Qi et al. | Pyrazole derivatives | Anti-inflammatory | Not specified |

These studies illustrate the diverse biological activities associated with pyrazole-based compounds and highlight their potential in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Pyrazole-thiophene coupling : Ethanol reflux with KOH (10%) and ethyl cyanoacetate to form pyrazole intermediates .

- Sulfonamide incorporation : Use of polar aprotic solvents (e.g., DMSO) under inert atmospheres to minimize side reactions, with HBTU as a coupling agent for sulfonamide bond formation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Yields >70% are achievable with strict temperature control (60–80°C) and stoichiometric precision .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR : To verify proton environments (e.g., sulfonamide NH at δ 10–12 ppm, tetrahydronaphthalene protons at δ 1.5–2.5 ppm) .

- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for sulfonamide derivatives?

- Methodological Answer :

- Dynamic NMR studies : Probe conformational flexibility (e.g., intramolecular hydrogen bonding between sulfonamide NH and pyrazole N) that may explain deviations in reactivity .

- DFT calculations : Compare optimized geometries with X-ray crystallography data to identify steric/electronic mismatches .

- Solvent effect analysis : Test computational models against experimental solubility profiles (e.g., DMSO vs. ethanol) to refine solvation parameters .

Q. How do intramolecular interactions influence stability and reactivity under varying pH conditions?

- Methodological Answer :

- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–12. The compound shows instability below pH 3 due to sulfonamide protonation and above pH 10 via tetrahydronaphthalene ring oxidation .

- Hydrogen bonding analysis : Intramolecular H-bonding between the sulfonamide group and pyrazole stabilizes the structure at neutral pH, reducing hydrolysis rates .

- Kinetic studies : Pseudo-first-order rate constants for degradation are calculated under controlled buffer conditions to model shelf-life .

Q. What experimental designs are recommended to assess biological activity while minimizing off-target effects?

- Methodological Answer :

- Target-specific assays : Use enzyme inhibition assays (e.g., dihydropteroate synthase for antimicrobial activity) with positive/negative controls (e.g., sulfamethoxazole) .

- Selectivity profiling : Screen against related enzymes (e.g., carbonic anhydrase isoforms) to identify cross-reactivity .

- Dose-response curves : IC50 values are determined using nonlinear regression (GraphPad Prism) with triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.